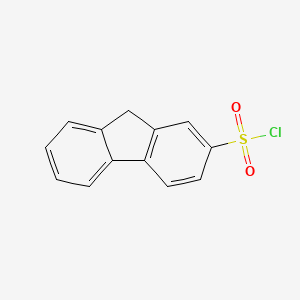

9H-fluorene-2-sulfonyl chloride

Description

The exact mass of the compound 9H-fluorene-2-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12357. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9H-fluorene-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-fluorene-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-17(15,16)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCRPNTZVSMEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279336 | |

| Record name | 9H-fluorene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13354-17-1 | |

| Record name | 9H-Fluorene-2-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13354-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-2-sulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013354171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorene-2-sulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-fluorene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluorene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 9H-Fluorene-2-Sulfonyl Chloride

This guide provides an in-depth technical analysis of 9H-fluorene-2-sulfonyl chloride , a critical electrophilic building block in organic synthesis and medicinal chemistry.

Executive Summary

9H-Fluorene-2-sulfonyl chloride (CAS: 13354-17-1) serves as a pivotal intermediate for introducing the fluorescent, lipophilic fluorene moiety into target molecules. Distinguished by its rigid tricyclic skeleton and the highly reactive sulfonyl chloride functionality at the C2 position, this compound acts as a "privileged scaffold" in drug discovery—particularly for sulfonamide synthesis—and as a robust fluorescent label in materials science. This guide delineates its physicochemical properties, synthesis logic, and reactivity profile to support researchers in optimizing its application.

Molecular Architecture & Electronic Properties

The reactivity of 9H-fluorene-2-sulfonyl chloride is governed by the electronic interplay between the fluorene ring system and the sulfonyl group.

-

Regioselectivity: The C2 position of the fluorene ring is the most reactive site for electrophilic aromatic substitution (EAS). The biphenyl-like character of the fluorene system directs electrophiles (like the chlorosulfonyl group) para to the biphenyl linkage, stabilizing the transition state.

-

Fluorescence: The rigid planarity of the fluorene core confers strong UV absorption and fluorescence (typically emitting in the violet-blue region, ~300–400 nm). Derivatization at the C2 position preserves this conjugation, making the resulting sulfonamides useful as fluorescent probes.

-

Electrophilicity: The sulfonyl chloride group (-SO₂Cl) is a hard electrophile. The sulfur atom is highly positive due to the withdrawal of electron density by the two oxygens and the chlorine, making it susceptible to attack by nucleophiles (amines, alcohols, thiols).

Physicochemical Data Repository

| Property | Value | Notes/Conditions |

| CAS Number | 13354-17-1 | Specific to the 2-isomer.[1][2] |

| Molecular Formula | C₁₃H₉ClO₂S | |

| Molecular Weight | 264.73 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically white to pale yellow. |

| Melting Point | 134–136 °C | Experimental range [1]. |

| Boiling Point | ~431 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Density | 1.431 g/cm³ (Predicted) | High density due to sulfur/chlorine content. |

| Solubility | DCM, CHCl₃, THF, Acetone | Soluble in aprotic polar/non-polar solvents. |

| Reactivity | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl. |

| Storage | 2–8 °C, Inert Atmosphere | Store under Argon/Nitrogen; desiccate. |

Synthetic Methodology & Reactivity[4][5][6]

Synthesis Strategy: Controlling Regioselectivity

The synthesis of the mono-substituted sulfonyl chloride requires strict control over stoichiometry and temperature to prevent the formation of the thermodynamic byproduct, 9H-fluorene-2,7-disulfonyl chloride.

Core Protocol: Chlorosulfonation The reaction utilizes chlorosulfonic acid (ClSO₃H) as both the solvent and the reagent.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Critical Control Point: Using a large excess of ClSO₃H or high temperatures leads to 2,7-disulfonation. To favor the 2-monosubstituted product, the reaction is kept at 0°C with controlled stoichiometry or limited reaction time.

Figure 1: Regioselective synthesis pathways. Low temperature and stoichiometric control favor the mono-2-isomer.

Experimental Protocol: Synthesis of 9H-Fluorene-2-Sulfonyl Chloride

Note: Perform all steps in a fume hood due to HCl evolution.

-

Preparation: Dissolve 9H-fluorene (10 mmol) in dry chloroform (CHCl₃) (20 mL). Cool the solution to 0 °C in an ice bath.

-

Addition: Dropwise add chlorosulfonic acid (15 mmol, 1.5 eq) over 20 minutes. Maintain temperature < 5 °C.

-

Why? Slow addition prevents local heating, which triggers disulfonation.

-

-

Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (or quench aliquot for LCMS).

-

Workup: Pour the reaction mixture slowly onto crushed ice (100 g). The sulfonyl chloride will precipitate.

-

Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 30 mL).

-

Purification: Wash combined organics with cold brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from hexane/CHCl₃ if necessary to remove traces of the 2,7-isomer.

Reactivity Profile & Applications

Sulfonamide Formation (Schotten-Baumann Conditions)

The primary application of this compound is the synthesis of sulfonamides, which are stable pharmacophores.

Standard Protocol:

-

Dissolve: Amine (1.0 eq) and Triethylamine (1.2 eq) in dry DCM.

-

Add: 9H-fluorene-2-sulfonyl chloride (1.0 eq) at 0 °C.

-

Stir: Warm to room temperature and stir for 4–12 hours.

-

Result: Formation of the Fluorene-2-sulfonamide .

Figure 2: Divergent reactivity pathways. Protection from moisture is critical to avoid hydrolysis.

Applications in Drug Discovery

-

Fluorescent Labeling: The fluorene tag allows for the tracking of drug distribution in biological assays without the need for bulky, property-altering dye conjugates.

-

Cysteine Protease Inhibitors: Vinyl sulfones derived from this scaffold are potent inhibitors, where the fluorene ring occupies the S2 hydrophobic pocket of the enzyme [2].

-

Solid-Phase Synthesis: While Fmoc (Fluorenylmethoxycarbonyl) is the standard for amine protection, the Fluorenylsulfonyl (Fms) group offers an alternative that is more resistant to basic conditions but cleavable under specific reductive or acidic protocols.

Safety & Handling (MSDS Summary)

-

Hazards: Causes severe skin burns and eye damage (Category 1B). Reacts violently with water to release toxic HCl gas.

-

PPE: Wear nitrile gloves, chemical safety goggles, and a lab coat. Use only in a well-ventilated fume hood.[3]

-

Spill Management: Do not use water. Neutralize with sodium bicarbonate or lime, then sweep up dry.

References

-

Labsolu. 9H-fluorene-2-sulfonyl chloride Product Data.Link

-

Alfa Chemistry. 9H-Fluorene-2-sulfonyl chloride Properties and Specifications.Link

-

PubChem. Fluorene Derivatives and Reactivity Profile.Link

-

Gómez-Palomino, A., & Cornella, J. (2019).[4] Selective Late-Stage Sulfonyl Chloride Formation.[4] Angew.[4] Chem. Int. Ed. Link

- Cremlyn, R. J., et al.Chlorosulfonation of Fluorene and Reactivity of Sulfonyl Chlorides. (Historical context on regioselectivity).

Sources

Technical Monograph: Spectroscopic Characterization and Synthetic Utility of 9H-Fluorene-2-Sulfonyl Chloride

The following technical guide is structured as a high-level monograph for analytical and synthetic chemists. It prioritizes mechanistic understanding and spectroscopic validation over generic product descriptions.

Executive Summary & Chemical Identity[1]

9H-Fluorene-2-sulfonyl chloride (Fl-SO₂Cl) represents a critical class of rigid, fluorescent derivatizing agents. Unlike its carbamate cousin (Fmoc-Cl), which targets the N-terminus for protecting group chemistry, Fl-SO₂Cl is primarily utilized to form stable sulfonamides with primary and secondary amines. Its value lies in the fluorene fluorophore , which imparts high quantum yield fluorescence to non-fluorescent analytes, enabling picomolar detection limits in HPLC and capillary electrophoresis.

-

Chemical Formula: C₁₃H₉ClO₂S[1]

-

Molecular Weight: 264.73 g/mol

-

Key Functionality: Electrophilic sulfonyl chloride group (highly reactive toward nucleophiles).[2]

-

Physical State: Off-white to pale yellow crystalline solid.

-

Solubility: Soluble in DCM, THF, Acetone; hydrolyzes in water.

Synthesis & Reaction Mechanism[4][5][6]

The synthesis of 9H-fluorene-2-sulfonyl chloride is a classic example of Electrophilic Aromatic Substitution (

Regiochemistry

The fluorene molecule consists of two benzene rings fused to a central five-membered ring containing a methylene bridge (C9).

-

The Methylene Effect: The C9 methylene group is weakly activating.

-

The Biphenyl Linkage: The bond connecting the two benzene rings directs substitution para to the linkage. In the fluorene numbering system, positions 2 and 7 are electronically equivalent and most reactive toward electrophiles.

-

Mono- vs. Di-substitution: Careful control of stoichiometry and temperature allows for the isolation of the 2-monosubstituted product. Excess chlorosulfonic acid and heat lead to the 2,7-disulfonyl dichloride [1].

Synthetic Workflow (DOT Diagram)

The following diagram illustrates the reaction pathway from fluorene to the sulfonyl chloride, highlighting the critical quenching step.

Figure 1: Synthetic pathway for the chlorosulfonation of fluorene. Note the evolution of HCl gas requires proper ventilation.

Spectroscopic Atlas

Accurate characterization relies on distinguishing the sulfonyl chloride from the sulfonic acid (hydrolysis product) and the starting material.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the most immediate confirmation of the sulfonyl chloride functional group. The absence of a broad O-H stretch (typical of sulfonic acids) is a key purity indicator.

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Structural Assignment |

| S=O[2][3] Asymmetric | 1365 - 1375 | Strong | Sulfonyl chloride characteristic band |

| S=O Symmetric | 1170 - 1180 | Strong | Sulfonyl chloride characteristic band |

| C-H Stretch (Ar) | 3050 - 3070 | Medium | Aromatic ring protons |

| C-H Stretch (Alk) | 2850 - 2950 | Weak | C9 Methylene bridge ( |

| C=C Stretch | 1450, 1600 | Medium | Aromatic skeletal vibrations |

Nuclear Magnetic Resonance ( H-NMR)

The

-

The C9 Methylene (Diagnostic): In unsubstituted fluorene, the C9 protons appear as a singlet at ~3.90 ppm. In the 2-sulfonyl chloride derivative, the electron-withdrawing nature of the -SO₂Cl group (via conjugation) exerts a deshielding effect, typically shifting this singlet slightly downfield to 4.00 – 4.10 ppm .

-

Aromatic Region (7.3 – 8.2 ppm):

-

H1 (Position 1): Appears as a doublet of doublets (or apparent singlet) at the most downfield position (~8.1-8.2 ppm) due to the strong deshielding of the adjacent sulfonyl group and steric compression.

-

H3/H4: Ortho-coupling (

Hz) is observed. -

H5-H8: The unsubstituted ring shows a multiplet pattern typical of fluorene, centered around 7.4-7.6 ppm.

-

Mass Spectrometry (MS)

-

Ionization: EI (Electron Impact) or ESI (in non-protic solvents).

-

Isotope Pattern: Chlorine possesses two stable isotopes,

Cl (75%) and -

Signature: Look for the M+ and M+2 peaks in a 3:1 intensity ratio .

-

Fragmentation: Loss of -Cl (M-35) followed by loss of -SO₂ (M-99) typically yields the fluorenyl cation (m/z 165), a highly stable aromatic system [2].

Experimental Protocol: Synthesis & Characterization

Safety Warning: Chlorosulfonic acid is violently reactive with water. All glassware must be flame-dried. Perform all operations in a fume hood.

Step 1: Chlorosulfonation[4][8][9]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Attach a drying tube (CaCl₂) to the top.

-

Solvation: Dissolve Fluorene (5.0 g, 30 mmol) in dry Chloroform (

, 50 mL). Cool the solution to 0°C using an ice/salt bath. -

Addition: Charge the addition funnel with Chlorosulfonic acid (2.2 mL, 33 mmol, 1.1 eq). Note: A slight excess ensures conversion, but too much promotes disulfonation.

-

Reaction: Dropwise add the acid over 30 minutes. The solution will darken (often turning pink/red due to trace fluorenyl cation formation).

-

Aging: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Evolution of HCl gas will be observed.

Step 2: Workup & Isolation

-

Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

-

Washing: Wash the combined organic layers with cold water (2 x 50 mL) followed by cold 5% NaHCO₃ (to remove residual acid). Caution: CO₂ evolution.

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Hexane/CHCl₃ or Toluene to yield off-white needles.

Application: Fluorescent Labeling Pathway

Fl-SO₂Cl is used to "tag" amines, making them detectable by fluorescence spectroscopy. The mechanism involves nucleophilic attack of the amine nitrogen on the sulfur atom, displacing the chloride.

Labeling Mechanism (DOT Diagram)

Figure 2: Derivatization of a primary amine using 9H-fluorene-2-sulfonyl chloride.

Performance Comparison

Compared to Dansyl Chloride (another common sulfonyl chloride label), the Fluorene derivative offers:

-

Rigidity: The fused ring system reduces non-radiative decay, often enhancing quantum yield.

-

Stokes Shift: Large separation between excitation (~270-300 nm) and emission (~340-380 nm) minimizes self-quenching artifacts [3].

References

-

Huntress, E. H., & Carten, F. H. (1940). Identification of Organic Compounds. I. Chlorosulfonic Acid as a Reagent for the Identification of Aryl Halides. Journal of the American Chemical Society, 62(3), 511–514.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Cited for solvent impurity peaks in CDCl3 during characterization).[4]

-

Gao, H., et al. (2007). Synthesis and characterization of novel fluorescent reagents based on fluorene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (General reference for fluorene-based fluorescence).

Sources

Structural Elucidation and Quality Control of 9H-Fluorene-2-Sulfonyl Chloride via 1H NMR

Chemical Context and Significance

9H-fluorene-2-sulfonyl chloride (CAS: 10467-12-6) is a critical electrophilic intermediate used primarily in the synthesis of fluorescent labels and as a precursor for Fmoc-derivatives in solid-phase peptide synthesis. Its reactivity is defined by the sulfonyl chloride moiety (

For researchers and process chemists, the 1H NMR spectrum serves two distinct purposes:

-

Structural Confirmation: Verifying the regioselectivity of chlorosulfonation (position 2 vs. 4 or 2,7-disubstitution).

-

Purity Profiling: Detecting the onset of hydrolysis (conversion to sulfonic acid) or the presence of unreacted fluorene.

Experimental Protocol: Sample Preparation

Expert Insight: The most common failure mode in analyzing sulfonyl chlorides is in-tube hydrolysis . The

Optimized Workflow

-

Solvent Selection: Use Chloroform-

(CDCl-

Why: CDCl

is non-nucleophilic and generally drier than DMSO. It provides excellent solubility for the fluorene backbone. -

Avoid: DMSO-

or Methanol-

-

-

Tube Preparation: Oven-dry the NMR tube or flush with

gas prior to use. -

Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentrations can lead to stacking effects, broadening the aromatic signals.

-

Acquisition: Run the spectrum immediately after preparation.

Workflow Diagram

Caption: Optimized workflow to minimize hydrolysis artifacts during NMR acquisition.

Spectral Assignment and Interpretation

The 9H-fluorene-2-sulfonyl chloride molecule breaks the

The Aliphatic Region (The "Anchor")

The most distinct feature of any fluorene derivative is the methylene bridge at position 9.

-

Chemical Shift:

3.90 – 4.10 ppm -

Multiplicity: Singlet (

) -

Integration: 2H

-

Insight: In unsubstituted fluorene, this signal appears at ~3.90 ppm. The electron-withdrawing effect of the 2-sulfonyl chloride is transmitted through the conjugated system, typically shifting this singlet slightly downfield (to approx. 4.0 ppm).

-

Diagnostic: If you see a doublet here, you likely have a 9-substituted impurity (e.g., 9-chlorofluorene).

-

The Aromatic Region (7.3 – 8.3 ppm)

This region is complex due to overlapping multiplets from Ring B, but the protons on Ring A (bearing the

| Position | Proton Type | Approx. Shift ( | Multiplicity | Coupling ( | Structural Logic |

| H-1 | Aromatic | 8.15 – 8.25 | Singlet ( | Most Deshielded. Located between the bridge and the EWG. Ortho to | |

| H-3 | Aromatic | 8.00 – 8.10 | Doublet of Doublets ( | Ortho to | |

| H-4 | Aromatic | 7.90 – 7.98 | Doublet ( | Meta to | |

| H-5,6,7,8 | Aromatic | 7.35 – 7.65 | Multiplet ( | Complex | Ring B protons. Only slightly affected by the distant substituent. Overlapping signals. |

Electronic Effects Diagram

Caption: Visualizing the deshielding impact of the sulfonyl chloride group on specific protons.

Impurity Profiling and Troubleshooting

The integrity of the sulfonyl chloride is best determined by examining specific regions for "ghost peaks."

Hydrolysis (Formation of Sulfonic Acid)

If water enters the sample, the chloride hydrolyzes to 9H-fluorene-2-sulfonic acid .

-

Indicator 1: The H-9 methylene singlet will shift slightly (often upfield) or split if the reaction is partial.

-

Indicator 2: A very broad singlet appearing >9.0 ppm (acidic proton), though this is often not visible in CDCl

due to exchange broadening. -

Indicator 3: Loss of resolution in the H-1/H-3 doublets due to hydrogen bonding aggregates.

Unreacted Fluorene

-

Indicator: Look for a singlet at 3.92 ppm (distinct from the product's ~4.00 ppm).

-

Indicator: Look for a clean doublet at 7.80 ppm (H-4/H-5 of unsubstituted fluorene) which lacks the strong downfield partners of the sulfonyl derivative.

Regioisomers (4-Sulfonyl Chloride)

Regioisomers are rare in standard chlorosulfonation but possible.

-

Indicator: A change in the coupling pattern of the most deshielded proton. If the substitution is at position 4, the "singlet-like" H-1 signal will disappear, replaced by a doublet/triplet pattern at the lower aromatic range.

References

-

Royal Society of Chemistry. (1970). High-resolution proton magnetic resonance spectra of fluorene and its derivatives. Journal of the Chemical Society B. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Fluorenyl Cations: Synthesis and Reactivity. PubMed Central. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank. Retrieved from [Link][1]

Sources

C NMR Technical Guide: 9H-Fluorene-2-Sulfonyl Chloride

This guide outlines the technical characterization of 9H-fluorene-2-sulfonyl chloride (CAS: 13354-17-1) via

Part 1: Core Directive & Structural Logic

Compound Significance

9H-Fluorene-2-sulfonyl chloride is a critical electrophilic building block. It is frequently employed to introduce the fluorenyl moiety—a rigid, lipophilic, and fluorescent scaffold—into sulfonamides or to serve as a derivatizing agent for amines.

In

Structural Numbering & Assignment Strategy

The fluorene core consists of two benzene rings fused to a central five-membered ring. The sulfonyl chloride group (

Key Structural Features for NMR Assignment:

-

C9 Methylene (Aliphatic Anchor): The only non-aromatic carbon. It serves as the internal reference for the backbone's oxidation state.

-

C2 Ipso-Carbon: The carbon directly bonded to the sulfur. It will exhibit a significant chemical shift change (deshielding) relative to the parent fluorene.

-

Quaternary Bridgeheads (C4a, C4b, C8a, C9a): These appear as low-intensity signals in the aromatic region (139–145 ppm).

Part 2: Experimental Protocol (Self-Validating System)

Sample Preparation

-

Solvent Selection: Use Chloroform-d (

) .-

Reasoning: Sulfonyl chlorides are moisture-sensitive.

often contains residual water which can hydrolyze the

-

-

Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent.

-

Note: High concentration is required to visualize the low-intensity quaternary C-Cl and bridgehead carbons within a reasonable scan time.

-

-

Tube: Standard 5 mm NMR tube. Ensure the cap is tight to prevent atmospheric moisture ingress.

Instrument Parameters

-

Frequency: 100 MHz or higher (400 MHz

H equivalent) recommended for resolution of aromatic clusters. -

Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker). -

Scans (NS): Minimum 1024 scans .

-

Reasoning: The molecule has 5 quaternary carbons (C2, C4a, C4b, C8a, C9a). These have long relaxation times (

) and lack Nuclear Overhauser Effect (NOE) enhancement, making them inherently weak.

-

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds to ensure quaternary carbons are detectable.

Workflow Visualization

The following diagram illustrates the logical flow for structural verification and troubleshooting hydrolysis.

Caption: Logical decision tree for verifying 9H-fluorene-2-sulfonyl chloride structure via

Part 3: Data Interpretation & Assignment[1]

Predicted Chemical Shifts

Since direct database entries for this specific derivative are often proprietary, the following assignments are derived from substituent chemical shift additivity rules applied to the parent fluorene molecule (BMRB Entry bmse000524) and standard sulfonyl chloride increments.

| Carbon Position | Type | Parent Fluorene Shift (ppm) | Predicted Shift w/ -SO2Cl (ppm) | Notes |

| C9 | 37.0 | 36.8 – 37.2 | Diagnostic Anchor. Unaffected by distal substitution. | |

| C2 | Quaternary | 126.8 | 142.0 – 146.0 | Ipso-carbon. Strongly deshielded by |

| C4a, C4b | Quaternary | 141.8 | 140.0 – 144.0 | Bridgehead carbons. Likely overlap with C2. |

| C8a, C9a | Quaternary | 143.3 | 142.0 – 145.0 | Bridgehead carbons. |

| C1, C3 | Aromatic CH | 126.8 | 127.0 – 129.0 | Ortho to sulfonyl group. Slight deshielding. |

| C4 | Aromatic CH | 120.0 | 121.0 – 123.0 | Meta to sulfonyl group. |

| C5, C6, C7, C8 | Aromatic CH | 120–127 | 120.0 – 128.0 | Unsubstituted ring; minimal change from parent. |

Spectral Analysis Guide

-

The Aliphatic Region (0–50 ppm):

-

Look for a single signal at ~37 ppm .

-

Artifact Alert: A peak at ~193 ppm indicates oxidation to fluorenone . A peak at ~75 ppm indicates oxidation to fluorenol .

-

-

The Aromatic Region (115–150 ppm):

-

Quaternary Cluster: You will see a cluster of low-intensity peaks between 140–146 ppm . This contains the bridgehead carbons (C4a, C4b, C8a, C9a) and the substituted C2 .

-

Differentiation: The C2 signal is often distinct due to the strong electron-withdrawing nature of the sulfonyl group.

-

Protonated Carbons: The intense signals between 120–130 ppm correspond to the 7 methine (

) carbons.

-

Troubleshooting: Hydrolysis

Sulfonyl chlorides degrade to sulfonic acids (

-

Observation: Broadening of peaks or a duplicate set of aromatic signals.

-

Shift Indicator: The ipso-carbon (C2) in the sulfonic acid typically shifts slightly upfield (1–2 ppm) relative to the chloride, but the most obvious sign is the appearance of broad peaks if the acid is not fully soluble in

.

References

-

Biological Magnetic Resonance Data Bank (BMRB). Fluorene: Assigned chemical shifts (Entry bmse000524). University of Wisconsin-Madison. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift Ranges and Substituent Effects. Department of Chemistry. Available at: [Link]

-

PubChem. 9H-fluorene-2-sulfonyl chloride (Compound Summary). National Library of Medicine. Available at: [Link]

The Electrophilic Nature of 9H-Fluorene-2-Sulfonyl Chloride

The following technical guide details the electrophilic nature, reactivity profile, and application protocols for 9H-fluorene-2-sulfonyl chloride .

A Technical Guide for Chemical Biology and Medicinal Chemistry[1]

Executive Summary

9H-Fluorene-2-sulfonyl chloride (FSC) is a specialized electrophilic reagent merging the high reactivity of a sulfonyl chloride warhead with the photophysical properties of the fluorene scaffold. Unlike the ubiquitous Fmoc-Cl (which targets amines to form carbamates), FSC reacts with nucleophiles to form stable sulfonamides or sulfonate esters .

This guide analyzes the mechanistic basis of its electrophilicity, providing researchers with optimized protocols for its use as a fluorescent label , a medicinal chemistry building block , and a covalent probe .

Mechanistic Basis of Electrophilicity

The reactivity of 9H-fluorene-2-sulfonyl chloride is governed by the polarization of the sulfur-chlorine bond and the electronic influence of the fluorene ring system.

Electronic Structure

The sulfonyl sulfur atom is in a high oxidation state (+6), creating a significant partial positive charge (

-

Inductive Effect: The two double-bonded oxygens and the chlorine atom are highly electronegative, pulling electron density away from the sulfur.

-

Resonance Effect: The fluorene ring at the 2-position is a conjugated

-system. While the fluorene core is generally electron-rich, the sulfonyl group acts as an electron-withdrawing group (EWG) on the ring. Conversely, the ring provides some resonance stabilization to the sulfonyl center, modulating its reactivity compared to aliphatic sulfonyl chlorides (e.g., mesyl chloride), making it slightly more selective but still highly reactive.

Reaction Mechanism: Nucleophilic Substitution

The reaction follows an associative

-

Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine) attacks the sulfur atom.

-

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and leaving group (Cl) occupy apical positions.

-

Elimination: The chloride ion (

) is expelled, and the sulfonamide bond is established.

Mechanistic Pathway Diagram

The following diagram illustrates the reaction of FSC with a primary amine.

Figure 1: Mechanism of sulfonamide formation showing the nucleophilic attack on the sulfur center.

Reactivity Profile & Chemoselectivity[2][3][4]

Understanding the hierarchy of reactivity is crucial for preventing side reactions (e.g., hydrolysis).

Nucleophile Selectivity

FSC is a "hard" electrophile. Its reactivity order with common biological and chemical nucleophiles is:

-

Primary Amines (

): Fastest reaction. Forms stable sulfonamides.[1] -

Secondary Amines (

): Good reactivity, though steric hindrance from the fluorene ring may reduce rates compared to benzenesulfonyl chloride. -

Thiols (

): Reacts to form thiosulfonates, but these are often less stable and reversible under reducing conditions. -

Alcohols (

): Slow reaction. Requires strong base (alkoxide formation) or catalysis (DMAP) to form sulfonate esters. -

Water (

): Slow hydrolysis to sulfonic acid. However, in basic aqueous buffers, competitive hydrolysis is a major concern.

Stability and Hydrolysis

-

Solid State: Stable at room temperature if stored under desiccant.

-

Solution: Susceptible to hydrolysis in moist solvents.[2]

-

Half-life: In aqueous buffer (pH 8.0), the half-life is minutes to hours depending on temperature.

-

Mitigation: Always dissolve FSC in anhydrous organic solvent (DMF, DMSO, or DCM) immediately before adding to the aqueous reaction mixture.

-

Applications in Research

Fluorescent Labeling (Blue Emission)

The fluorene chromophore exhibits fluorescence in the UV-blue region (Excitation

-

Utility: Used as a derivatizing agent for HPLC detection of amines lacking chromophores (e.g., polyamines, amino acids).

-

Advantage: High quantum yield and photostability compared to simple phenyl rings.

Medicinal Chemistry (Sulfonamide Synthesis)

Sulfonamides are classic bioisosteres for amides.[3] Introducing the fluorene moiety adds significant lipophilicity (

Experimental Protocols

Protocol A: General Synthesis of Fluorene-Sulfonamides

Context: Derivatization of a small molecule amine or amino acid ester.

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)

-

Electrophile: 9H-Fluorene-2-sulfonyl chloride (1.1 - 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

). -

Dissolution: Dissolve the amine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine). Cool to 0°C in an ice bath.

-

Addition: Dissolve 9H-fluorene-2-sulfonyl chloride (1.2 equiv) in a minimal volume of DCM. Add this solution dropwise to the reaction flask over 10 minutes.

-

Rationale: Slow addition prevents localized high concentrations that could lead to double-sulfonylation (if primary amine) or side reactions.

-

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of amine) or LC-MS.

-

Quenching: Add water to quench unreacted sulfonyl chloride.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove excess base/amine), saturated

, and brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Fluorescent Labeling of Peptides (Aqueous/Organic Mix)

Context: Labeling a water-soluble peptide on the N-terminus.

Reagents:

-

Peptide (1.0 equiv)

-

FSC (5.0 equiv)

-

Buffer: 0.1 M

(pH 8.3) -

Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

-

Peptide Solution: Dissolve peptide in 0.1 M

buffer (1 mg/mL). -

Reagent Solution: Prepare a fresh solution of FSC in anhydrous DMF (10 mg/mL).

-

Conjugation: Add the FSC/DMF solution to the peptide solution. Ensure the final organic solvent content is 20-30% v/v to maintain solubility of the sulfonyl chloride.

-

Critical: Add the organic solution into the vortexing aqueous solution to ensure rapid dispersion.

-

-

Incubation: React for 1 hour at RT in the dark (to protect fluorophore).

-

Purification: Separate the labeled peptide from hydrolyzed sulfonic acid and excess reagent using HPLC (C18 column) or Gel Filtration (Sephadex G-25).

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of FSC | Ensure solvents are anhydrous. Increase FSC equivalents (up to 1.5x - 2.0x). |

| Double Labeling | High Reagent Concentration | For diamines (e.g., Lysine side chains), control pH to 7.5 to favor N-terminal labeling ( |

| Precipitation | Poor Solubility of Fluorene | Switch solvent to THF or increase DMF % in aqueous couplings. |

| Slow Reaction | Steric Hindrance | Add catalyst: DMAP (5-10 mol%) catalyzes the reaction via a highly reactive N-sulfonylpyridinium intermediate. |

Optimization Workflow Diagram

Figure 2: Decision tree for optimizing sulfonylation yields.

References

-

Mechanism of Sulfonyl Chloride Aminolysis

- Title: "9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical.

-

Synthesis of Sulfonamides (General Methodologies)

- Fluorescent Labeling Techniques: Title: "Fluorescent Labeling of Small Molecules." Source: BOC Sciences.

Sources

- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]

- 2. Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Fluorenyl Paradigm: A Technical Guide to Fmoc Chemistry in Therapeutic Synthesis

Executive Summary

For decades, peptide synthesis was dominated by the Boc/Benzyl strategy, a robust but harsh methodology requiring repetitive acidolysis and final cleavage with toxic liquid hydrogen fluoride. The introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis Carpino in 1970 marked a pivotal shift toward "orthogonal" synthesis.[1] By utilizing base-labile protection for the

This guide serves as a technical manual for the modern application scientist, detailing the mechanistic underpinnings, reagent evolution, and optimized protocols for Fmoc-based solid-phase peptide synthesis (SPPS).

Historical Genesis: The Carpino Shift

In the mid-20th century, the "Boc" (tert-butyloxycarbonyl) group was the standard. However, its reliance on differential acid lability (TFA for deprotection, HF for cleavage) created a narrow window of selectivity that often led to side reactions in sensitive tryptophan or methionine residues.

In 1970, Louis A. Carpino and Grace Y.[2][3] Han published their seminal work in the Journal of the American Chemical Society, introducing the Fmoc group. The genius of this design lay in the fluorene ring system . Unlike Boc, which relies on steric bulk and acid-catalyzed fragmentation, Fmoc relies on the unique electronic properties of the fluorenyl ring, specifically the acidity of the proton at the 9-position.

Although initially overlooked because the original protocol used harsh ammonia reflux, the method was refined by R.C. Sheppard and J. Meienhofer , who integrated it into SPPS.[4] This established the Fmoc/tBu strategy : a truly orthogonal system where the N-terminal protection is removed by base (piperidine), and side-chain protection is removed by acid (TFA).

Mechanistic Core: The E1cB Elimination

To master Fmoc chemistry, one must understand the E1cB (Elimination Unimolecular conjugate Base) mechanism. The Fmoc group is not cleaved by hydrolysis; it is cleaved by

The Chemical Logic

-

Acidity at C-9: The proton at the 9-position of the fluorene ring is unusually acidic (

in DMSO) for a hydrocarbon. -

Aromatic Stabilization: When a base abstracts this proton, the resulting carbanion is stabilized because it forms a cyclic, planar

-electron system (following Hückel's -

Collapse: This stable anion facilitates the elimination of the carbamate, releasing carbon dioxide and the free amine.

Visualization: E1cB Reaction Pathway

The following diagram illustrates the kinetic pathway of Fmoc deprotection.

Caption: The E1cB elimination pathway showing proton abstraction, carbanion stabilization, and the critical scavenging of dibenzofulvene.

Reagent Evolution: From Chloride to Succinimide

Early adoption of Fmoc was hampered by the reactivity of the introduction reagents. The choice of reagent dictates the purity of the starting material.

| Reagent | Structure | Reactivity | Byproducts | Application Status |

| Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Acid Chloride | High . Very reactive; prone to hydrolysis.[5] | Generates HCl. Can cause formation of "Fmoc-dipeptides" via mixed anhydrides. | Obsolete for routine amino acid protection. Used for functionalizing resins. |

| Fmoc-N3 (Fmoc-Azide) | Azide | Moderate . Slower reaction kinetics. | Generates hydrazoic acid (toxic/explosive potential). | Rare . Largely phased out due to safety concerns. |

| Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) | NHS Ester | Controlled . Ideal balance of stability and reactivity. | Generates N-hydroxysuccinimide (water soluble, easy to remove). | Gold Standard . Minimizes oligomerization side reactions. |

Application Insight: Always prefer Fmoc-OSu for protecting amino acids. Fmoc-Cl is too aggressive and often leads to the formation of Fmoc-dipeptides (e.g., Fmoc-Gly-Gly-OH) as impurities during the protection of Glycine, due to the formation of a mixed anhydride intermediate that reacts with the free amino acid.

Applied Methodology: The SPPS Workflow

In a standard Solid Phase Peptide Synthesis (SPPS) campaign, the Fmoc cycle is repeated until the sequence is complete.

Standard Protocol (Batch Mode)

-

Swelling: Solvate resin in DMF (N,N-dimethylformamide) for 20 mins.

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 mins).

-

Why? Piperidine acts as both the base to trigger E1cB and the nucleophile to scavenge the dibenzofulvene (DBF) byproduct.

-

-

Wash: DMF flow wash (5 x 1 min).

-

Critical: Complete removal of piperidine is essential. Any residual base will prematurely deprotect the incoming activated amino acid.

-

-

Coupling: Add Fmoc-AA-OH (3-5 eq), Activator (e.g., HBTU/DIEA or DIC/Oxyma), and react for 45-60 mins.

-

Wash: DMF flow wash (3 x 1 min).

Visualization: The SPPS Cycle

Caption: The cyclic workflow of Fmoc SPPS. Note the critical wash steps to prevent cross-reactivity between base and activated esters.

Troubleshooting & Optimization

Even with robust protocols, "difficult sequences" (hydrophobic stretches prone to aggregation) can fail.

The Dibenzofulvene (DBF) Problem

The byproduct of deprotection, DBF, is highly reactive.[6][7][8] If not scavenged, it can react with the newly liberated amine to re-attach, or alkylate sensitive side chains (like Tryptophan).

-

Standard Solution: Piperidine serves a dual role (Base + Scavenger).

-

High-Efficiency Solution: For difficult couplings where piperidine is too slow, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is used. However, DBU is non-nucleophilic and cannot scavenge DBF.

-

Protocol Adjustment: When using DBU (2%), you must add a scavenger like Piperidine (1-2%) or Morpholine to trap the DBF.

-

Aggregation Breaking

Fmoc-peptides are prone to

-

Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding.

-

Pseudoproline Dipeptides: Insert Fmoc-Ser/Thr-derived oxazolidines to induce a "kink" in the peptide backbone, physically preventing aggregation.

References

-

Carpino, L. A., & Han, G. Y. (1970).[2][3][9] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2][3][4][8] Journal of the American Chemical Society, 92(19), 5748–5749.[2] Link

-

Carpino, L. A., & Han, G. Y. (1972).[3][10] 9-Fluorenylmethoxycarbonyl amino-protecting group.[1][2][3][4][8] The Journal of Organic Chemistry, 37(22), 3404–3409.[3][10] Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][11] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

-

Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

-

Li, W., et al. (2020). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 73(3), 271-276.[4] Link

Sources

- 1. connectsci.au [connectsci.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility & Solvent Compatibility of 9H-Fluorene-2-Sulfonyl Chloride

This guide outlines the solubility profile, solvent compatibility, and handling protocols for 9H-fluorene-2-sulfonyl chloride .[1] It is designed for researchers requiring precise control over reaction conditions and purification workflows.

Executive Summary & Chemical Profile

9H-Fluorene-2-sulfonyl chloride (CAS: 13354-17-1) is a bifunctional electrophile combining a lipophilic fluorene fluorophore with a reactive sulfonyl chloride moiety.[2] Its solubility behavior is governed by a "tug-of-war" between the hydrophobic aromatic core and the polar, hydrolytically unstable sulfonyl chloride headgroup.[1]

-

Primary Utility: Synthesis of fluorescent sulfonamides, solid-phase peptide synthesis (SPPS) derivatization, and materials science intermediates.[1]

-

Critical Handling Constraint: The compound is moisture-sensitive . Solubility cannot be decoupled from stability; protic solvents trigger rapid degradation to the sulfonic acid.

Solvent Compatibility Matrix

The following classification synthesizes experimental data from fluorene chemistry and general sulfonyl chloride reactivity.

Table 1: Operational Solubility & Stability Profile

| Solvent Class | Specific Solvents | Solubility Rating | Stability Rating | Operational Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | High | Primary Choice. Ideal for synthesis and transfers.[1] Easily removed in vacuo. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good to Excellent | Moderate | Use Anhydrous. Hygroscopic nature of THF can introduce water, causing hydrolysis.[1] |

| Aromatics | Toluene, Benzene, Xylene | Good | High | Ideal for Heating. High boiling points allow for thermal reactions without degradation.[1] |

| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | High | Low/Risky | Caution. DMF can react with sulfonyl chlorides (Vilsmeier-Haack type side reactions) at high temps.[1] DMSO is difficult to remove.[1] |

| Protic | Water, Methanol, Ethanol | Insoluble (Reacts) | Unstable | FORBIDDEN for Storage. Used only as reactants (alcoholysis) or in biphasic Schotten-Baumann conditions.[1] |

| Alkanes | Pentane, Hexane, Heptane | Poor | High | Antisolvent. Use for precipitation or recrystallization.[1] |

Mechanistic Solubility & Stability Logic

Understanding why these solvents work is critical for troubleshooting failed reactions.[1]

The Hydrophobic Effect (Fluorene Core)

The fluorene backbone is a planar, tricyclic aromatic hydrocarbon.[1] It drives solubility in non-polar and moderately polar organic solvents (DCM, Toluene) via

The Electrophilic Trap (Sulfonyl Chloride Group)

The

-

Hydrolysis: In the presence of water (even atmospheric moisture in "wet" solvents), the sulfur atom undergoes nucleophilic attack, releasing HCl and forming 9H-fluorene-2-sulfonic acid .[1]

-

Visual Sign: Formation of a white precipitate (the acid is often less soluble in organic media) or fuming (HCl gas).

-

-

Alcoholysis: In MeOH/EtOH, it rapidly forms the sulfonate ester.[1]

Diagram: Solvent Decision Logic

The following decision tree guides the selection of the correct solvent system based on the intended application.

Caption: Decision logic for solvent selection emphasizing the trade-off between solubility and hydrolytic stability.

Validated Experimental Protocols

Standard Dissolution Protocol (Anhydrous)

Use this for preparing stock solutions for coupling reactions.[1]

-

Preparation: Flame-dry a borosilicate glass vial or flask; cool under Argon/Nitrogen flow.

-

Solvent Choice: Select Dichloromethane (DCM) (anhydrous,

99.8%).[1]-

Reasoning: DCM provides excellent solubility for the fluorene core and does not coordinate with the sulfonyl center, preventing stabilization of transition states that might lead to side reactions.[1]

-

-

Procedure:

-

Weigh 9H-fluorene-2-sulfonyl chloride rapidly to minimize moisture uptake.

-

Add DCM to achieve a concentration of 0.1 M – 0.5 M .

-

Observation: The solution should be clear and colorless to pale yellow. Turbidity indicates hydrolysis (presence of sulfonic acid).

-

Recrystallization (Purification)

Use this if the sulfonyl chloride has partially hydrolyzed or degraded.

-

Solvent System: Toluene (Solvent) and Heptane (Antisolvent).

-

Method:

-

Dissolve the crude solid in the minimum amount of boiling Toluene (approx. 80°C).

-

Note: Do not use alcohols (EtOH/MeOH) as they will react with the compound.

-

If insoluble particles remain (likely sulfonic acid or inorganic salts), filter hot through a sintered glass funnel.[1]

-

Slowly add Heptane dropwise to the hot solution until a faint turbidity persists.

-

Allow to cool slowly to room temperature, then to 4°C.

-

Collect crystals via vacuum filtration under inert gas if possible.[1]

-

Schotten-Baumann Reaction Conditions

For reacting with amines/amino acids in aqueous media.

-

Organic Phase: THF or Acetone (miscible) OR DCM (immiscible).

-

Aqueous Phase: NaHCO3 or Na2CO3 solution.[1]

-

Mechanism: The organic solvent solubilizes the sulfonyl chloride, while the aqueous base scavenges the HCl byproduct.[1] The reaction rate of the amine with the sulfonyl chloride is typically orders of magnitude faster than the hydrolysis rate, allowing this "forbidden" solvent combination to work effectively.[1]

References

-

Fluorene Properties & General Solubility

-

Sulfonyl Chloride Reactivity & Solvolysis

-

Synthesis of Fluorene Sulfonyl Derivatives

-

Safety & Handling (SDS)

-

Title: Safety Data Sheet - Fluorene (Sigma-Aldrich)

-

Source: Sigma-Aldrich

-

Link:

-

Sources

Methodological & Application

Application Note: Synthesis of Sulfonamides Using 9H-Fluorene-2-Sulfonyl Chloride

[1][2]

Abstract & Strategic Value

This application note details the optimized protocols for synthesizing sulfonamide derivatives using 9H-fluorene-2-sulfonyl chloride (FSC) . While general sulfonylation is a staple of medicinal chemistry, the fluorene moiety introduces specific physicochemical challenges—primarily lipophilicity and steric rigidity—that require tailored reaction conditions.[1][2][3]

Fluorene-based sulfonamides are high-value targets in drug discovery, serving as core scaffolds for carbonic anhydrase inhibitors , anticancer agents (targeting Bcl-2 proteins), and fluorescent probes for biological imaging.[1][2][3] This guide moves beyond generic "textbook" chemistry to provide a field-tested, robust methodology that maximizes yield and purity while minimizing common side reactions like hydrolysis.[1][2][3]

Chemical Mechanism & Critical Parameters[1][2][3]

The Reaction Pathway

The synthesis proceeds via a nucleophilic substitution at the sulfur atom.[1][2] The amine nucleophile attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.[1][2]

Key Mechanistic Insight: Unlike simple benzenesulfonyl chlorides, the fluorene ring is electron-rich but sterically demanding.[1][2][3] The reaction is exothermic and generates HCl, which must be immediately neutralized to prevent the protonation of the remaining amine (which would render it non-nucleophilic).[1]

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale (Causality) |

| Solvent System | DCM (anhydrous) or THF | 9H-fluorene-2-sulfonyl chloride is lipophilic.[1][2][3] Water-miscible solvents (like acetone/water mixes) often lead to precipitation of the starting material or competitive hydrolysis.[1][2] |

| Base Scavenger | Pyridine (1.5 eq) or Et₃N (2.0 eq) | Pyridine acts as both a solvent modifier and a nucleophilic catalyst.[2][3] Triethylamine (Et₃N) is stronger but can sometimes cause sulfonamide deprotonation during workup if not acidified.[1][2][3] |

| Temperature | 0°C → RT | Initial cooling is required to control the exotherm and prevent bis-sulfonylation (if primary amines are used).[1][2] |

| Stoichiometry | 1:1.1 (Chloride:Amine) | A slight excess of amine ensures complete consumption of the hydrolytically unstable sulfonyl chloride.[1] |

Visualization: Reaction Logic

The following diagram illustrates the reaction workflow and the critical decision points for workup based on the amine's properties.

Figure 1: Logic flow for the synthesis and workup selection based on amine characteristics.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Late-stage functionalization and precious amines.[1][2]

Reagents:

-

9H-Fluorene-2-sulfonyl chloride (1.0 mmol, 264 mg)[1][2][3][4]

-

Pyridine (1.5 mmol, 120 µL) or Triethylamine (2.0 mmol)[2][3]

Step-by-Step Procedure:

-

Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.1 equiv) and Base (Pyridine/Et₃N) in anhydrous DCM .

-

Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

-

Addition: Dissolve 9H-fluorene-2-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM (1-2 mL) and add it dropwise to the amine solution over 5 minutes.

-

Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Validation (Self-Correction): Spot the reaction mixture on a TLC plate.

-

Workup:

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and sterically hindered amines.[1][2]

Reagents:

Step-by-Step Procedure:

-

Mix the sulfonyl chloride and amine in a microwave vial.

-

Add Basic Alumina (500 mg) as a solid support and acid scavenger (Solvent-free approach) OR add 0.5 mL of Pyridine.[1][2][3]

-

Irradiate at 80–100°C for 5–10 minutes (Power: 50–100W).

-

Extract the residue with EtOAc (10 mL) and filter to remove the alumina.[1][2][3]

-

Concentrate and purify via recrystallization (Ethanol is often effective for fluorene derivatives).[1][2][3]

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Check the quality of the starting chloride (it should be white/off-white, not yellow).[1][2] |

| Starting Material Remains | Amine Protonation | The HCl generated is killing the reaction.[1][2][3] Add more base (Et₃N) or use a catalytic amount of DMAP.[1][2][3] |

| Product is "Sticky"/Oil | Fluorene Lipophilicity | Fluorene derivatives often trap solvent.[1][2][3] Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization.[1][2][3] |

| Double Spot on TLC | Bis-sulfonylation | Occurs with primary amines.[1][2][3] Use the "Inverse Addition" method (add chloride to excess amine) and keep temperature at 0°C strictly. |

Applications in Drug Discovery[1][2][5][6]

The 9H-fluorene-2-sulfonamide scaffold is not merely a linker; it is a pharmacophore.[1][2][3]

-

Bcl-2 Inhibition: Fluorene sulfonamides mimic the hydrophobic interaction of the BH3 domain in anti-apoptotic proteins, making them candidates for cancer therapy [1].[1][2][3]

-

Carbonic Anhydrase (CA) Inhibitors: The sulfonamide group (

) acts as a zinc-binding group (ZBG) in the CA active site.[1][2] The bulky fluorene tail provides selectivity for specific CA isoforms (e.g., CA IX over CA II) [2].[1][2][3] -

Fluorescent Labeling: Due to the conjugated

-system of the fluorene ring, these derivatives exhibit native fluorescence, allowing them to serve as "turn-on" probes for biological assays without the need for bulky rhodamine/fluorescein tags [3].[1][2][3]

References

-

Sulfonamide derivatives: Synthesis and applications. Frontiers in Research. (2024).[1][2][3][5][6][7] Discusses the role of sulfonamides in targeting Bcl-2 proteins and cancer therapy.

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds. PubMed Central.[1][2][3] (2025).[1][2][3][8][9] details the structural activity relationships (SAR) of sulfonamides as Carbonic Anhydrase inhibitors.

-

Applications of Fluorene Derivatives in Materials Science and Biochemistry. Entrepreneur CN. (2023).[1][2][3][10] Highlights the use of fluorene derivatives as fluorescent probes and biosensors.[1][2][3][11]

-

A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. RSC Advances. (2013).[1][2][3] Provides the foundational methodology for microwave-assisted sulfonylation.[1][2]

-

9H-Fluorene-2-sulfonyl chloride Product Data. PubChem.[1][2][3] (Accessed 2026).[1][2][3][8] Verification of physicochemical properties and solubility data. [2][3]

Sources

- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]

- 2. Fluorene - Wikipedia [en.wikipedia.org]

- 3. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. frontiersrj.com [frontiersrj.com]

- 6. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PubChemLite - 9h-fluorene-2-sulfonyl chloride (C13H9ClO2S) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

Application Note: Strategic Synthesis of Novel Heterocyclic Sulfonamides via 9H-Fluorene-2-Sulfonyl Chloride

Executive Summary

This guide details the synthetic utility of 9H-fluorene-2-sulfonyl chloride (FSC) as a privileged scaffold for generating novel heterocyclic libraries. While the fluorene core is historically significant in materials science (OLEDs), its rigid, planar tricyclic architecture offers unique pharmacokinetic properties for drug discovery, particularly in enhancing lipophilicity and

We present a modular workflow for:

-

N-Sulfonylation: Coupling FSC with heterocyclic amines.

-

C9-Functionalization: Exploiting the unique acidity of the fluorene C9 position (

in DMSO) to generate high-complexity derivatives post-sulfonylation.

Chemical Strategy & Mechanism[1][2]

The synthesis relies on two distinct reactive sites on the FSC molecule: the electrophilic sulfonyl chloride and the nucleophilic (latent) C9 carbon.

The "Dual-Handle" Approach

Most protocols stop at simple sulfonamide formation. However, to create novel IP-generating compounds, we utilize a sequential functionalization strategy.

Figure 1: Sequential functionalization workflow converting FSC into complex heterocyclic architectures.

Experimental Protocols

Protocol A: General N-Sulfonylation (The Foundation)

Objective: Synthesis of N-(heteroaryl)-9H-fluorene-2-sulfonamide.

Reagents:

-

9H-fluorene-2-sulfonyl chloride (1.0 equiv)

-

Heterocyclic Amine (e.g., N-Boc-piperazine, Morpholine, 3-Amino-pyridine) (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve the heterocyclic amine (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL). -

Addition: Cool the solution to

using an ice bath. Dropwise add a solution of 9H-fluorene-2-sulfonyl chloride (1.0 mmol) in DCM (2 mL) over 10 minutes.-

Note: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Quench with 1M HCl (10 mL) to neutralize excess base and remove unreacted amine. Extract with DCM (

mL). Wash the organic layer with brine, dry over -

Purification: Recrystallize from EtOH or purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Typical Yields: 85–95%

Protocol B: High-Throughput Parallel Synthesis (Library Generation)

Objective: Rapid generation of 24–48 analogs for SAR studies.

System: 24-well reaction block (e.g., Radleys or Mettler Toledo).

-

Stock Solutions: Prepare 0.2 M solutions of FSC in DCM and diverse amines in DCM/Pyridine (10:1).

-

Dispensing: Add 500

of amine stock to each well. Add 500 -

Agitation: Shake at RT for 4 hours.

-

Scavenging (Crucial Step): Add 100 mg of polymer-supported isocyanate resin (to scavenge excess amine) and 100 mg of polymer-supported trisamine resin (to scavenge acid/chloride). Shake for 4 hours.

-

Isolation: Filter the resin. Evaporate solvent using a centrifugal evaporator (Genevac).

-

QC: Analyze by LC-MS. Purity is typically >90% without column chromatography.

Protocol C: C9-Alkylation of Fluorenyl Sulfonamides (The Novelty Step)

Objective: Functionalizing the "Southern" domain of the molecule to increase steric bulk or introduce solubility tags.

Mechanism: The sulfonamide group at C2 is electron-withdrawing, slightly increasing the acidity of the C9 protons.

Procedure:

-

Dissolve the sulfonamide (from Protocol A) (1.0 mmol) in anhydrous THF (5 mL).

-

Cool to

. Add Sodium Hydride (NaH, 60% in oil, 1.2 mmol) portion-wise.-

Observation: Evolution of

gas and color change (often deep red/orange due to the fluorenyl anion).

-

-

Stir for 30 mins at

. -

Add the alkyl halide (e.g., Methyl iodide, Benzyl bromide, or a chloro-alkyl-heterocycle) (1.2 mmol).

-

Stir at RT for 3–12 hours.

-

Quench: Carefully add saturated

. Extract with EtOAc.[1]

Data Analysis & Characterization

The following spectral features are diagnostic for successful conversion.

| Feature | 9H-Fluorene-2-sulfonyl chloride | Product: Sulfonamide | Product: C9-Alkylated |

| IR (cm⁻¹) | 1370, 1170 ( | 1340, 1160 ( | 1340, 1160 ( |

| ¹H NMR (C9) | Singlet ~3.9 ppm (2H) | Singlet ~4.0 ppm (2H) | Triplet/Doublet or Singlet (if bis-alkylated) |

| ¹H NMR (NH) | N/A | Broad singlet 7.5–9.0 ppm | Broad singlet (unchanged) |

| Appearance | White/Pale Yellow Solid | Off-white Solid | Often amorphous/oil |

Pathway Visualization

The following diagram illustrates the mechanistic pathway for C9 functionalization, a critical step for novelty.

Figure 2: Mechanistic pathway for C9-functionalization via carbanion intermediate.

Troubleshooting & Expert Insights

Hydrolysis vs. Aminolysis[1]

-

Issue: Low yield of sulfonamide; presence of sulfonic acid (broad OH peak in NMR).

-

Cause: Wet solvents or old sulfonyl chloride.

-

Fix: Use freshly distilled DCM. If the starting material smells like HCl (pungent) rather than just "chemical," recrystallize the chloride from hexane/toluene before use.

The "Red Color" Phenomenon

-

Observation: During Protocol C, the reaction turns deep red.

-

Insight: This is normal . The fluorenyl anion is highly conjugated and colored. If the color persists after quenching, it may indicate incomplete protonation or oxidation to fluorenone (ketone).

-

Prevention: Perform C9 alkylation under strict inert atmosphere (Argon) to prevent air oxidation to fluorenone.

Solubility Issues

-

Issue: Fluorene derivatives are lipophilic and may crash out of polar solvents.

-

Fix: For NMR, use

or DMSO-

References

-

Review of Sulfonamide Synthesis

-

Fluorene C9 Reactivity

-

General Sulfonyl Chloride Reactivity

-

Biological Applications of Fluorene Derivatives

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. cbijournal.com [cbijournal.com]

- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

catalytic methods for sulfonamide synthesis with 9H-fluorene-2-sulfonyl chloride

Application Note & Technical Guide | Version 2.4

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

9H-Fluorene-2-sulfonyl chloride (Fmoc-SO2-Cl) is a specialized electrophile used to introduce the rigid, lipophilic, and fluorescent fluorenyl moiety into target molecules. Unlike simple tosyl or mesyl chlorides, the fluorene core presents unique steric challenges due to its tricyclic bulk. Standard non-catalytic sulfonylation (using stoichiometric pyridine) often suffers from sluggish kinetics and difficult purification when applied to sterically hindered or electron-deficient amines.

This guide details two catalytic methodologies designed to accelerate reaction rates, improve atom economy, and enhance purity:

-

Nucleophilic Catalysis (Homogeneous): Utilizing 4-Dimethylaminopyridine (DMAP) to generate a hyper-electrophilic intermediate.

-

Phase Transfer Catalysis (Heterogeneous/Green): Utilizing Quaternary Ammonium Salts for biphasic synthesis, eliminating the need for anhydrous organic bases.

Mechanistic Insight: Why Catalysis is Critical

The reaction between a sulfonyl chloride and an amine is a nucleophilic substitution at the sulfur atom. For 9H-fluorene-2-sulfonyl chloride, the bulky fluorene tail shields the sulfur center, increasing the activation energy required for direct amine attack.

The Catalytic Solution: Nucleophilic Activation

By adding a catalytic amount of a "super-nucleophile" like DMAP, we bypass the direct attack.

-

Activation: DMAP attacks the sulfonyl chloride faster than the substrate amine, displacing the chloride.

-

Intermediate: A highly reactive N-sulfonylpyridinium salt is formed. The positive charge on the nitrogen pulls electron density from the sulfur, making it significantly more electrophilic.

-

Transfer: The amine attacks this activated intermediate, expelling DMAP to re-enter the cycle.

Visualization: The DMAP Catalytic Cycle

Figure 1: The nucleophilic catalytic cycle. DMAP lowers the activation energy by forming a highly electrophilic salt intermediate.

Protocol A: Homogeneous Nucleophilic Catalysis

Best for: Valuable substrates, sterically hindered amines, and high-throughput medicinal chemistry.

Reagents & Materials[1][2][3][4][5][6][8][11]

-

Electrophile: 9H-Fluorene-2-sulfonyl chloride (1.0 equiv).

-

Nucleophile: Target Amine (1.0 – 1.1 equiv).

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.05 – 0.10 equiv / 5-10 mol%).

-

Auxiliary Base: Triethylamine (TEA) or DIPEA (1.2 equiv). Note: The base is stoichiometric to neutralize HCl but does not participate in the activation step.

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Methodology

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add TEA (1.2 mmol, 167 µL). Stir for 2 minutes at room temperature.

-

Catalyst Loading: Add DMAP (0.1 mmol, 12 mg). Ensure complete dissolution.

-

Electrophile Addition: Cool the solution to 0°C (ice bath). Slowly add 9H-Fluorene-2-sulfonyl chloride (1.0 mmol) portion-wise over 5 minutes.

-

Technical Note: The reaction is exothermic. Slow addition prevents temperature spikes that could hydrolyze the chloride.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature.

-

Monitoring: Check TLC or LCMS after 1 hour. The formation of the sulfonamide is usually rapid (< 2 hours).

-

-

Quench & Workup:

-

Dilute with DCM (10 mL).

-

Wash with 1M HCl (10 mL) to remove DMAP and excess amine.

-

Wash with Saturated NaHCO3 (10 mL) to remove residual acid.

-

Dry organic layer over MgSO4, filter, and concentrate.[1]

-

-

Purification: Recrystallize from EtOAc/Hexane (fluorene derivatives crystallize well) or purify via flash chromatography.

Protocol B: Phase Transfer Catalysis (Green/Biphasic)

Best for: Scale-up, acid-sensitive substrates, and "Green Chemistry" compliance.

Reagents & Materials[1][2][3][4][5][6][8][11]

-

Organic Phase: DCM or Ethyl Acetate containing 9H-Fluorene-2-sulfonyl chloride.

-

Aqueous Phase: Water containing inorganic base (Na2CO3 or K2CO3).

-

Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (Tetrabutylammonium bromide) (5-10 mol%).

Workflow Logic

In this system, the inorganic base remains in the water, while the reactants remain in the organic phase. The quaternary ammonium catalyst shuttles the hydroxide/carbonate anion into the organic layer (as an ion pair) to deprotonate the amine, or shuttles the deprotonated amine to the interface to react with the sulfonyl chloride.

Visualization: Biphasic Workflow

Figure 2: Phase Transfer Catalysis (PTC) workflow utilizing a biphasic system to neutralize acid byproducts without organic bases.

Step-by-Step Methodology

-

Aqueous Prep: Dissolve K2CO3 (2.0 equiv) in Water (5 mL). Add TEBA (0.05 equiv).

-

Organic Prep: Dissolve Target Amine (1.0 equiv) in DCM (5 mL).

-

Combination: Pour the organic phase into the aqueous phase. Stir vigorously.

-

Addition: Add 9H-Fluorene-2-sulfonyl chloride (1.0 equiv) to the biphasic mixture.

-

Reaction: Stir vigorously at room temperature for 2–4 hours.

-

Critical: High stir rates (>800 RPM) are essential to maximize the interfacial surface area.

-

-

Workup:

-

Stop stirring; allow layers to separate.

-

Collect the organic (bottom) layer.[1]

-

Extract the aqueous layer once with DCM.

-

Combine organics, dry over Na2SO4, and concentrate.

-

Comparative Data & Selection Guide

| Feature | Protocol A: Nucleophilic (DMAP) | Protocol B: Phase Transfer (PTC) |

| Reaction Rate | Very Fast (< 1 hr) | Moderate (2–4 hrs) |

| Steric Tolerance | Excellent (Activates hindered centers) | Good |

| Water Sensitivity | High (Requires dry solvents) | None (Water is the solvent) |

| Purification | Acid wash required to remove DMAP | Simple phase separation |

| Green Score | Low (Uses DCM/Organic Base) | High (Uses Water/Inorganic Base) |

| Cost | Higher (DMAP/Anhydrous solvents) | Lower (K2CO3/Water) |

Troubleshooting & Optimization

-

Issue: Hydrolysis of Sulfonyl Chloride.

-

Issue: Low Conversion of Aniline Derivatives.

-

Issue: Solubility.

References

-

DMAP Mechanism: National Institutes of Health (NIH). (2017).[8][7] DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]

-

Phase Transfer Catalysis: National Institutes of Health (NIH). (2020). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Retrieved from [Link]

-

General Sulfonamide Synthesis: Organic Chemistry Portal. (2025).[5] Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: 9H-Fluorene-2-Sulfonyl Chloride in Synthesis and Bioanalysis

This Application Note is structured to provide a definitive technical guide on 9H-fluorene-2-sulfonyl chloride , distinguishing its specific utility from more common fluorene-based reagents (like Fmoc-Cl).

Executive Summary & Chemical Identity[1][2][3]

9H-fluorene-2-sulfonyl chloride (CAS: 13354-17-1) is a specialized electrophilic reagent used primarily for fluorescent derivatization and the installation of robust sulfonamide pharmacophores in medicinal chemistry.

Unlike the ubiquitous Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride), which serves as a base-labile amine protecting group, 9H-fluorene-2-sulfonyl chloride forms highly stable sulfonamide bonds . It is critical for researchers to distinguish this reagent from Fms-Cl (9-fluorenylmethanesulfonyl chloride), a rare "safety-catch" protecting group. The 2-sulfonyl isomer discussed here is not cleavable under mild basic conditions and is intended for permanent installation or analytical labeling.

Key Technical Specifications

| Feature | Specification |

| Chemical Formula | C₁₃H₉ClO₂S |

| Molecular Weight | 264.73 g/mol |

| Physical State | White to pale yellow solid |

| Solubility | Soluble in DCM, THF, Acetone, Ethyl Acetate |

| Primary Reactivity | Nucleophilic substitution at Sulfur (SN2-like) |

| Fluorescence | Excitation ~300 nm; Emission ~350-400 nm (Blue-Violet) |

Strategic Role in Synthesis

A. Late-Stage Pharmacophore Installation